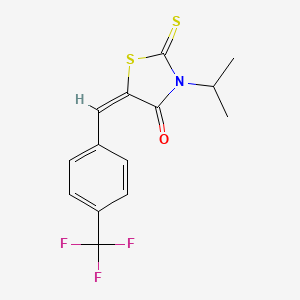![molecular formula C11H13ClF2N2O B2861594 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 2548976-59-4](/img/structure/B2861594.png)
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H13ClF2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a difluorophenyl group attached to a piperazin-2-one ring, with a hydrochloride salt form to enhance its solubility and stability.
準備方法
The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzyl chloride and piperazin-2-one.
Reaction Conditions: The reaction between 3,4-difluorobenzyl chloride and piperazin-2-one is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to scale up production efficiently.
化学反応の分析
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biological studies to investigate its effects on various biological pathways and targets.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazin-2-one ring provides structural stability. The compound may exert its effects by modulating the activity of key proteins or signaling pathways involved in disease processes.
類似化合物との比較
1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride: This compound has a similar structure but with the difluorophenyl group attached at different positions, which may result in different biological activities and properties.
1-[(3,4-Dichlorophenyl)methyl]piperazin-2-one;hydrochloride: The presence of chlorine atoms instead of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
1-[(3,4-Difluorophenyl)methyl]piperazine;hydrochloride: This compound lacks the piperazin-2-one ring, which may affect its stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMNWJEDWWBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)


![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861519.png)


![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)
![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)

![8-(4-ethoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2861529.png)
![(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2861530.png)
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/new.no-structure.jpg)
